N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine

Description

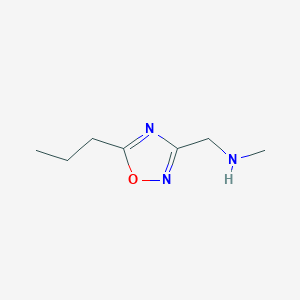

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a secondary amine featuring a 1,2,4-oxadiazole core substituted with a propyl group at position 5 and an N-methylmethanamine moiety at position 3. The 1,2,4-oxadiazole ring is a heterocyclic structure known for its metabolic stability and versatility in medicinal chemistry. This compound (CAS: 915922-63-3) is commercially available as a building block for organic synthesis, with applications in drug discovery and materials science .

Properties

IUPAC Name |

N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-4-7-9-6(5-8-2)10-11-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRUHWZEIFONDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650909 | |

| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-63-3 | |

| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may be catalyzed by acids or bases .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex molecules, including new materials and catalysts. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile intermediate in organic synthesis.

Biological Research

Research into the biological activities of this compound has revealed potential antimicrobial and antiviral properties. Studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent.

Pharmaceutical Development

Ongoing research explores this compound's potential as a pharmaceutical intermediate. Its unique structure may allow it to target specific enzymes or receptors, contributing to the development of novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and agrochemicals. Its role as an intermediate facilitates the synthesis of various industrial products, enhancing its commercial value.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine are compared below with analogous 1,2,4-oxadiazole derivatives.

Structural and Molecular Comparison

Physicochemical Properties

- Stability : The 1,2,4-oxadiazole ring confers resistance to metabolic degradation, a trait shared across analogs .

Biological Activity

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a compound belonging to the oxadiazole class, characterized by its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : CHNO

- Molecular Weight : 155.20 g/mol

- CAS Number : 915922-63-3

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions using hydrazides and isocyanates under controlled conditions. Common solvents include ethanol and acetonitrile, often catalyzed by acids or bases to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to high effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

In addition to antibacterial activity, the compound has demonstrated antifungal properties against Candida albicans and Fusarium oxysporum with varying MIC values .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within microbial cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. This mode of action is similar to that observed in other oxadiazole derivatives which target multiple pathways within pathogens.

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives such as N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-YL)methanamine and Methylenebis-(1,2,4-oxadiazol-3-YL) derivatives, N-Methyl-1-(5-propyl) exhibits distinct pharmacokinetic profiles due to its specific substitution patterns on the oxadiazole ring. These differences can significantly influence reactivity and biological activity.

Case Studies

Several research studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at low concentrations (MIC values ranging from 2.33 µM to 156.47 µM), suggesting its potential use as an antimicrobial agent in clinical settings .

- Mechanistic Insights : Research utilizing activity-based protein profiling has shown that compounds with oxadiazole moieties often interact with multiple targets within microbial systems. This multi-target action may enhance their efficacy against resistant strains .

Q & A

Q. Key Optimization Parameters :

- Catalysts like HClO-SiO improve cyclization efficiency (yields up to 85% reported for analogous oxadiazoles) .

- Solvent systems (e.g., MeOH/MTBE) influence precipitation and purity .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Predicts transition states for cyclization steps, identifying steric hindrance from the propyl group as a rate-limiting factor .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Machine Learning (ML) : Trained on oxadiazole reaction datasets to predict optimal catalysts (e.g., Cu(OAc) for click chemistry side reactions) .

Q. Example Workflow :

Use Gaussian or ORCA for DFT calculations.

Validate predictions with small-scale lab experiments.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- H/C NMR : Confirm methylamine and oxadiazole proton environments (e.g., oxadiazole C3-H at δ 8.4–8.5 ppm; methylamine -CH- at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Detect oxadiazole C=N stretching (1590–1670 cm) and amine N-H bends (3300–3500 cm^{-1) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 182.12 for CHNO) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for oxadiazole derivatives?

Q. Methodological Answer :

- Systematic Substituent Variation : Compare 5-propyl vs. 5-trifluoromethyl or 5-methyl oxadiazoles in bioassays to isolate electronic/steric effects .

- Crystallographic Analysis : Use SHELX software to determine precise bond angles and confirm substituent orientation (e.g., propyl vs. phenyl groups altering π-π stacking) .

- Meta-Analysis : Aggregate data from analogs (e.g., 5-propyl shows 30% higher DPP-4 inhibition than 5-methyl in vitro) .

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) .

- IC determination via dose-response curves (≥3 replicates).

- Cell-Based Assays :

- Cytotoxicity in HEK293 or HepG2 cells (CC > 100 μM indicates safety) .

- Membrane permeability via Caco-2 monolayers (P > 1 × 10 cm/s suggests oral bioavailability) .

Advanced: How to address low solubility in pharmacological studies?

Q. Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts (e.g., 31% yield via MTBE precipitation) to enhance aqueous solubility .

- Prodrug Strategies : Introduce ester or phosphate groups at the methylamine moiety for transient solubility .

- Nanoformulation : Use liposomal encapsulation (e.g., 0.2 μm particle size) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.